methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide
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Overview
Description
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C7H9Br2N3O2 and a molecular weight of 326.97 g/mol. This compound is a derivative of pyrazine, featuring bromine and methyl groups on its structure, and is commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-5-methylpyrazine-2-carboxylate as the starting material.
Halogenation: Bromination is performed using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) to introduce the bromine atom at the 6th position.
Methylation: The methyl group is introduced using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Hydrobromide Formation: The final step involves the addition of hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common. For example, nucleophiles like ammonia (NH3) can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: NH3, in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Reduced forms of the compound.
Substitution: Amine derivatives where the bromine atom is replaced by an amine group.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-amino-5-methylpyrazine-2-carboxylate: Lacks the bromine atom.
Uniqueness: The presence of the bromine atom in methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide imparts unique chemical properties and reactivity compared to its chlorinated counterpart. This difference can influence its biological activity and industrial applications.
Properties
CAS No. |
1803582-65-1 |
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Molecular Formula |
C7H9Br2N3O2 |
Molecular Weight |
327 |
Purity |
95 |
Origin of Product |
United States |
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